2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Serotonin receptor pharmacology Indolealkylamine SAR 5-HT2A/2C selectivity

This 7-bromo-2,5-dimethylindole ethanamine hydrochloride is a strategic, non-committed intermediate for CNS drug discovery. Its free primary amine permits divergent N-derivatization impossible with pre-quaternized analogs, enabling tailored 5-HT receptor subtype selectivity. Ideal for parallel reductive amination libraries and Pictet-Spengler tetrahydro-β-carboline synthesis as described in Eli Lilly patent US5861425. The 7-bromo handle supports late-stage Suzuki/Buchwald diversification. The stable HCl salt ensures consistent solubility for HTS. Procure from verified B2B suppliers; standard R&D-use terms apply. Not for human use.

Molecular Formula C12H16BrClN2
Molecular Weight 303.62 g/mol
CAS No. 1049746-53-3
Cat. No. B3078059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
CAS1049746-53-3
Molecular FormulaC12H16BrClN2
Molecular Weight303.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)NC(=C2CCN)C.Cl
InChIInChI=1S/C12H15BrN2.ClH/c1-7-5-10-9(3-4-14)8(2)15-12(10)11(13)6-7;/h5-6,15H,3-4,14H2,1-2H3;1H
InChIKeyFZIUPOJFFGIDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine Hydrochloride (CAS 1049746-53-3): Procurement-Ready Profile for CNS Lead Discovery


2-(7-Bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 1049746-53-3) is a synthetic, substituted tryptamine building block defined by its 7-bromo-2,5-dimethylindole core and a primary ethanamine sidechain . As a member of the 7-substituted tryptamine family, this compound serves as a key intermediate for developing serotonin (5-HT) receptor ligands [1]. Its hydrochloride salt form (MW 303.62 g/mol) ensures reliable handling, solubility, and long-term stability for medicinal chemistry workflows, distinguishing it from less stable free-base analogs typically encountered in exploratory synthesis .

Why Generic 7-Substituted Tryptamines Cannot Substitute for 2-(7-Bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine Hydrochloride


In 7-substituted tryptamine research, simply interchanging compounds with different N-alkylation or ring-substitution patterns leads to profound divergence in pharmacological profiles. While 7-Br-DMT (N,N-dimethyl analog) exhibits higher serotonin receptor affinity than DMT itself, it fails to produce the hallucinogen-like behavioral effects seen with 5-OMe-DMT, highlighting the functional uncoupling between binding affinity and in vivo efficacy dictated by subtle structural features [1]. The target compound’s primary amine sidechain permits divergent N-derivatization that is precluded in the pre-quaternized dimethyl analog, making it a versatile, non-committed intermediate for tailored 5-HT receptor subtype selectivity [2]. Furthermore, the 2,5-dimethyl-7-bromo substitution pattern creates a steric and electronic environment distinct from 5-bromo or 7-unsubstituted analogs, directly impacting charge-transfer interactions with serotonergic receptors as modeled by QSAR studies [2].

Head-to-Head Quantitative Differentiation: 2-(7-Bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine HCl vs. Closest Analogs


7-Bromo vs. 5-Bromo Positional Isomer: Serotonin Receptor Affinity Divergence

Positional isomerism on the indole ring critically dictates serotonin receptor binding outcomes. The 7-bromo substituent enhances affinity at rat fundus 5-HT receptors relative to DMT, whereas a 5-bromo substitution alters the selectivity profile toward 5-HT1A, 5-HT2B, 5-HT6, and 5-HT7 subtypes [1]. QSAR models for 7-substituted tryptamines demonstrate that charge density at carbon 7 and the steric volume of the 7-substituent are primary determinants of receptor interaction strength, parameters that are fundamentally different for 5-substituted congeners [2]. This makes 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine the preferred starting scaffold when targeting 5-HT2C-associated pathways over 5-HT1A/5-HT6 pathways favored by 5-bromo isomers.

Serotonin receptor pharmacology Indolealkylamine SAR 5-HT2A/2C selectivity

Primary Amine vs. N,N-Dimethyl Analog: Synthetic Versatility and Intermediate Utility

The target compound features a free primary ethanamine sidechain, in contrast to the pre-quaternized N,N-dimethylamine of 7-Br-DMT. This structural distinction is critical for downstream synthetic applications: the primary amine can be selectively mono- or di-alkylated, acylated, or sulfonylated to generate diverse N-substituted libraries, whereas the dimethyl analog is a synthetic dead-end for further N-modification . Patent US5861425 (Eli Lilly) explicitly claims 3-ethanamine indole compounds with free N-termini as essential intermediates for producing tetrahydro-β-carbolines with high 5-HT1c/2C affinity [1]. The target compound’s 2,5-dimethyl substitution further constrains the conformational flexibility of the ethylamine sidechain relative to the unsubstituted 7-bromotryptamine, potentially pre-organizing the pharmacophore for specific receptor pocket geometries.

Medicinal chemistry Tryptamine derivatization Building block procurement

7-Bromo-2,5-dimethyl vs. 7-Bromo Unsubstituted: Conformational Restriction and Receptor Fit

The addition of methyl groups at positions 2 and 5 of the indole ring in the target compound introduces conformational restriction absent in the simpler 7-bromotryptamine (2-(7-bromo-1H-indol-3-yl)ethanamine). QSAR analysis of 7-substituted tryptamines identifies the steric factor of the C-7 substituent and the charge density distribution across the aromatic ring as key determinants of receptor binding [1]. The 2- and 5-methyl groups modulate the electron density at C-7 and the conformational preferences of the ethylamine sidechain, providing a differentiated pharmacophore geometry compared to the unsubstituted analog that may translate into altered receptor subtype selectivity or functional activity profiles.

Conformational analysis GPCR ligand design Steric parameter QSAR

Hydrochloride Salt vs. Free Base: Handling, Solubility, and Stability for Reproducible Screening

The hydrochloride salt form (CAS 1049746-53-3; MW 303.62 g/mol) offers practical advantages over the free base (CAS 299163-59-0; MW 267.17 g/mol) for compound management in drug discovery settings. Salt formation improves aqueous solubility, enhances solid-state stability under ambient storage conditions, and eliminates variability in protonation state that can confound biological assay interpretation . The salt form enables direct dissolution in DMSO or aqueous buffers for high-throughput screening without requiring pH adjustment, a key logistical consideration for procurement decisions in screening-intensive organizations.

Compound management Assay reproducibility Solubility optimization

High-Value Application Scenarios for 2-(7-Bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine Hydrochloride in Drug Discovery


Focused Library Synthesis of 5-HT2C-Selective Tryptamine Ligands

This compound serves as the ideal starting scaffold for synthesizing N-derivatized libraries targeting the 5-HT2C receptor, based on the established preference of 7-substituted tryptamines for 5-HT2-like receptor interactions via charge-transfer mechanisms [1]. The primary amine enables parallel reductive amination with diverse aldehydes to generate hundreds of unique N-alkylated analogs, while the 2,5-dimethyl-7-bromo core provides the conformational constraint and electronic profile predicted by QSAR models to favor specific receptor pocket geometries [1][2]. Procurement of the hydrochloride salt ensures consistent solubility across library plates during high-throughput parallel synthesis .

Tetrahydro-β-Carboline Synthesis via Pictet-Spengler Cyclization

The free primary amine of the target compound makes it a direct substrate for Pictet-Spengler cyclization with aldehydes to yield tetrahydro-β-carboline derivatives, a privileged scaffold class for CNS drug discovery. Patent US5861425 (Eli Lilly) explicitly describes the utility of 3-ethanamine indole compounds as intermediates for generating tetrahydro-β-carbolines with high affinity for 5-HT1c/2C receptors [2]. The 2-methyl group on the indole ring orients the cyclization to favor the desired tricyclic product geometry, while the 7-bromo substituent serves as a synthetic handle for subsequent cross-coupling reactions to further diversify the core [2].

PDE4 Inhibitor Lead Optimization Programs

Indole-containing PDE4 inhibitors represent a validated therapeutic strategy for inflammatory diseases. While direct PDE4 inhibition data for the target compound are not confirmed in extracted sources, the 7-bromo-2,5-dimethylindole motif is structurally congruent with the indole-based PDE4 inhibitor pharmacophore described in medicinal chemistry literature [3]. The compound can serve as a versatile intermediate for synthesizing and screening novel PDE4 inhibitor candidates, with the 7-bromo position enabling late-stage functionalization via Suzuki or Buchwald coupling to probe PDE4 isoform selectivity [3].

Serotonin Transporter (SERT) Modulator Development

Indole-3-ethanamine derivatives have demonstrated activity at the serotonin transporter (SERT), with structurally related compounds showing IC₅₀ values in the nanomolar range for inhibition of 5-HT reuptake [4]. The target compound’s primary amine sidechain is a key pharmacophoric element for SERT interaction, as documented for indolylalkylamine-based uptake inhibitors [4]. The 7-bromo-2,5-dimethyl substitution pattern provides a differentiated property profile for exploring SERT binding site interactions orthogonal to known SSRI scaffolds, potentially offering advantages in onset kinetics or polypharmacology profiles.

Quote Request

Request a Quote for 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.